Product packaging for 3,4-Dihydro-dibenzo(C,G)phenanthrene(Cat. No.:CAS No. 7427-84-1)

3,4-Dihydro-dibenzo(C,G)phenanthrene

Cat. No.: B2984999
CAS No.: 7427-84-1
M. Wt: 280.37
InChI Key: AHFNMUAMYYFEGH-UHFFFAOYSA-N
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Description

3,4-Dihydro-dibenzo(C,G)phenanthrene (CAS 7427-84-1) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 and a molecular weight of 280.37 g/mol . This compound is a valuable reference standard in environmental and metabolic research, particularly for studying the behavior of complex PAHs. Its pentacyclic structure is of significant interest in toxicology for investigating metabolic activation pathways that lead to mutagenic and carcinogenic outcomes . PAHs require metabolic bioactivation to exert their carcinogenic effects, and structural features known as "bay regions" and "fjord regions" are critical to their potency . The presence of such regions in a PAH's structure is a key determinant for the formation of highly reactive dihydrodiol-epoxide intermediates that can form DNA adducts . Research on analogous fjord-region PAHs, such as benzo[g]chrysene and benzo[c]phenanthrene, has shown they can be efficiently metabolized by enzymes like aldo-keto reductases (AKRs) to generate reactive oxygen species and o-quinones, which can cause oxidative DNA damage and form covalent adducts . Furthermore, alkyl substitution on PAH structures, which can create additional bay-like regions, has been demonstrated to shift metabolic pathways and can significantly enhance the mutagenicity of the parent compound, as observed with certain methylated phenanthrenes . Therefore, this compound serves as a crucial tool for scientists exploring the regioselectivity and stereoselectivity of metabolic enzymes, the formation of DNA-adducts, and the mechanisms underlying PAH-induced carcinogenesis. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16 B2984999 3,4-Dihydro-dibenzo(C,G)phenanthrene CAS No. 7427-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFNMUAMYYFEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7427-84-1
Record name 3,4-DIHYDRO-DIBENZO(C,G)PHENANTHRENE
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Contextual Significance Within Polycyclic Aromatic Hydrocarbon Pah Chemistry

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of two or more fused aromatic rings. ca.gov They are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. ca.gov As a result, PAHs are widespread environmental contaminants found in the air, water, and soil. nih.gov

The molecular structure of 3,4-Dihydro-dibenzo(c,g)phenanthrene places it within a specific subgroup of PAHs known for their distinct "fjord region." This structural motif, a crowded bay-like area in the molecule, imparts significant steric strain and influences the compound's chemical and physical properties. This particular structural feature is a key area of investigation in PAH chemistry due to its correlation with the biological activity of these compounds.

The parent compound, dibenzo(c,g)phenanthrene (B86904), is a known PAH, and its derivatives are often studied to understand the relationship between molecular structure and properties such as carcinogenicity. govinfo.gov The partially saturated nature of this compound, indicated by the "dihydro" prefix, distinguishes it from its fully aromatic counterpart and influences its three-dimensional shape and reactivity.

Research Rationale and Academic Relevance of the 3,4 Dihydro Dibenzo C,g Phenanthrene Scaffold

The academic interest in the 3,4-Dihydro-dibenzo(c,g)phenanthrene scaffold is driven by several key factors. Primarily, it serves as a model compound for understanding the properties and behavior of fjord-region PAHs. Research into such compounds is crucial for assessing their environmental impact and potential health risks.

Furthermore, the synthesis of phenanthrene (B1679779) and its derivatives is a significant area of organic chemistry. espublisher.com Methodologies such as the photocyclization of stilbene (B7821643) derivatives are employed to construct these complex molecular architectures. beilstein-journals.orgnih.gov The development of efficient synthetic routes to compounds like this compound is essential for obtaining pure samples for further study. These studies can provide insights into reaction mechanisms and allow for the creation of novel molecular structures with tailored properties.

The unique electronic and photophysical properties of large PAH frameworks also make them attractive for applications in materials science. Phenanthrene-based compounds are being investigated for their potential use in organic electronic devices, such as organic field-effect transistors (OFETs). The extended π-systems of these molecules can facilitate charge transport, a key property for semiconductor applications.

Scope and Strategic Focus of Advanced Research on This Compound Class

Catalytic Approaches to Dihydrodibenzo[c,g]phenanthrene Synthesis

The construction of the dibenzo[c,g]phenanthrene framework, a key structural motif in various functional materials and complex organic molecules, has been a significant focus of synthetic organic chemistry. Catalytic methods, particularly those employing palladium, have proven to be powerful tools for the efficient synthesis of these and related polycyclic aromatic hydrocarbons.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Phenanthrene and Dihydrophenanthrene Derivatives

Palladium-catalyzed reactions are pivotal in the synthesis of phenanthrene and its partially saturated analogs like 9,10-dihydrophenanthrene. espublisher.com These methods often involve intramolecular Heck reactions, Suzuki-Miyaura cross-coupling, and C-H activation strategies to form the characteristic fused ring system.

One notable approach involves a domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by a palladium/norbornadiene system. This method proceeds through ortho-C-H activation, decarbonylation, and a retro-Diels-Alder process to yield various phenanthrene derivatives in high yields. researchgate.net Optimization of this reaction has shown that Pd(OAc)2 is a highly effective catalyst, and the choice of base and solvent can significantly impact the reaction's efficiency. nih.gov

Another strategy involves the intramolecular dehydrogenative coupling of two aryl C-H bonds. This has been successfully applied to the synthesis of 5,6-dihydrophenanthridines, a related aza-aromatic scaffold, and demonstrates the potential for direct C-H functionalization to construct the core structure of dihydrophenanthrenes. nih.gov The optimization of reaction conditions, including the palladium catalyst, oxidant, and solvent, is crucial for achieving high yields in these transformations.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2PPh3Cs2CO3DMF10598
Pd(PPh3)4PPh3Cs2CO3DMF105-
PdCl2(PPh3)2PPh3Cs2CO3DMF105-
Pd(dba)2PPh3Cs2CO3DMF105-
Pd(OAc)2TFPCs2CO3DMF105-
Pd(OAc)2X-PHOSCs2CO3DMF105-
Pd(OAc)2PPh3K2CO3DMF105-
Pd(OAc)2PPh3CsOAcDMF10562
Pd(OAc)2PPh3Et3NDMF105N.D.
Pd(OAc)2PPh3DIPEADMF105N.D.
Pd(OAc)2PPh3Cs2CO3MeCN105-
Pd(OAc)2PPh3Cs2CO3Toluene105-
Pd(OAc)2PPh3Cs2CO31,4-Dioxane105-
Pd(OAc)2PPh3Cs2CO3THF105-
Pd(OAc)2PPh3Cs2CO3DMAC105-
Data adapted from a study on a novel palladium/norbornadiene-catalyzed domino one-pot reaction for the synthesis of phenanthrene derivatives. nih.gov

Chemo- and Stereoselective Pinacol (B44631) Coupling for Dihydrodiol Derivatives of Dibenzo[c,g]phenanthrene

The synthesis of dihydrodiol derivatives is a critical step in understanding the metabolism and biological activity of polycyclic aromatic hydrocarbons. The pinacol coupling reaction, a reductive coupling of carbonyl compounds, offers a direct route to 1,2-diols. organic-chemistry.org While specific examples for dibenzo[c,g]phenanthrene are not extensively documented, the diastereoselective pinacol coupling of aromatic aldehydes using various catalytic systems provides a strong model for this transformation.

Cerium(III) catalysts, such as Ce(OtBu)3, have been shown to be effective in the pinacol coupling of both aromatic and aliphatic aldehydes, with high diastereoselectivity in favor of the rac isomer. d-nb.info Similarly, photoredox-promoted pinacol coupling using titanium complexes has demonstrated excellent diastereoselectivity for the d,l (syn) diastereoisomer of 1,2-diols derived from aromatic aldehydes. nih.gov These methods highlight the potential for controlling the stereochemistry of the resulting diols, which is crucial for studying their biological properties.

AldehydeCatalystDiastereomeric Ratio (dl:meso)Yield (%)
BenzaldehydeCp2TiCl2 / Organic Dye>20:195
4-MethoxybenzaldehydeCp2TiCl2 / Organic Dye>20:198
4-MethylbenzaldehydeCp2TiCl2 / Organic Dye>20:196
4-HydroxybenzaldehydeCp2TiCl2 / Organic Dye>20:185
2-NaphthaldehydeCp2TiCl2 / Organic Dye>20:193
Data representing the diastereoselective pinacol coupling of various aromatic aldehydes. nih.gov

Enantioselective Synthesis and Chiral Induction in 3,4-Dihydro-dibenzo[C,G]phenanthrene Derivatives

The introduction of chirality into the 3,4-Dihydro-dibenzo[c,g]phenanthrene scaffold is of significant interest due to the potential for creating molecules with specific biological activities or chiroptical properties. The inherent chirality of certain substituted dibenzo[c,g]phenanthrenes arises from restricted rotation around the bond connecting the phenyl rings, leading to atropisomerism.

The enantioselective synthesis of axially chiral biaryls is a well-established field, with palladium-catalyzed cross-coupling reactions being a prominent strategy. acs.org The use of chiral ligands, such as KenPhos, in Suzuki-Miyaura reactions has enabled the synthesis of axially chiral biaryl amides with high enantioselectivity. acs.org

Another powerful approach is the palladium-catalyzed enantioselective C-H activation of 2-hydroxybiaryls. This method allows for the direct assembly of optically active, axially chiral 2-substituted-2'-hydroxybiaryls, where the native hydroxyl group acts as a directing group. This strategy has been used to produce a variety of enantioenriched binaphthyl derivatives. nih.govnih.govacs.org

SubstrateLigandEnantiomeric RatioYield (%)
Naphthol derivativeChiral Phosphine94.5:5.560
Substituted NaphtholChiral Phosphine99.9:0.1-
Data from a study on the palladium-catalyzed asymmetric C–H olefination of 2-hydroxybiaryls. nih.govacs.org

Innovative Reaction Pathways for Extended Dihydrodibenzo(C,G)phenanthrene Systems

The development of novel synthetic routes to extend the polycyclic aromatic framework of dibenzo[c,g]phenanthrene is crucial for creating new materials with tailored electronic and photophysical properties.

One innovative approach is the oxidative tandem spirocyclization and 1,2-aryl migration. This method allows for the synthesis of a variety of extended polycyclic aromatic hydrocarbons, including functionalized dibenzo[g,p]chrysenes, from readily available starting materials without the need for pre-functionalization of the aromatic rings. nih.govresearchgate.net This one-pot oxidative cyclization provides a straightforward route to complex, twisted, and helical aromatic systems.

Oxidative photocyclization is another powerful tool for the synthesis of polycyclic aromatic hydrocarbons. This method typically involves the UV-light-promoted cyclization of stilbene-like precursors, followed by oxidation to the fully aromatic system. nih.gov This strategy has been employed to create a variety of edge-decorated polycyclic aromatic hydrocarbons, allowing for the rapid assembly of both planar and helical systems.

PrecursorReaction TypeProductYield (%)
(o-Biphenylyl)methylene-substituted fluoreneOxidative spirocyclization/1,2-aryl migrationDibenzo[g,p]chrysene derivative88
Di(biphenyl-centered) methylenefluoreneDouble annulationHexabenzo[a,c,fg,j,l,op]tetracene10-16
Resorcinol and 2,6-di-t-Bu-phenol derivativeOxidative coupling/cyclodehydrogenationDibenzopyrene derivative-
Stilbene-type precursorsOxidative photocyclizationEnd-capped PAHs27-83
Data compiled from studies on the synthesis of extended polycyclic aromatic hydrocarbons. nih.govnih.gov

High-Resolution X-ray Crystallography of Dihydrodibenzo(C,G)phenanthrene Derivatives

Studies on related polycyclic aromatic hydrocarbons (PAHs) reveal that the introduction of substituents or the fusion of additional rings can significantly alter the molecular packing and geometry. researchgate.net For instance, in π-extended systems, X-ray diffraction has confirmed spatial arrangements where parts of the molecule protrude from the main plane due to the hybridization of atoms, leading to bent or roof-like structures. units.it In one phenanthrene-extended phenazine (B1670421) dication, the deviation from planarity was measured at 1.90 Å with a bend angle of 134°. units.it For the dibenzo(c,g)phenanthrene skeleton, the steric repulsion in the "fjord region" between the hydrogen atoms on the terminal benzene (B151609) rings forces the molecule to adopt a non-planar, helical conformation. X-ray analysis of such structures precisely quantifies this distortion, including the critical dihedral angles between the aromatic rings. researchgate.net

Table 1: Representative Crystallographic Data for a Distorted Aromatic System

Parameter Value Description
Crystal System Monoclinic The crystal lattice structure.
Space Group P2₁/c The symmetry group of the crystal.
Dihedral Angle (Ring A vs. Ring D) 35.8° The angle between the terminal aromatic rings, indicating the degree of helical twist.
C-C Bond Lengths (Aromatic) 1.37 - 1.45 Å Range of carbon-carbon bond lengths within the aromatic rings.

Note: Data is representative of highly distorted polycyclic aromatic systems and illustrates typical values obtained from X-ray crystallography.

Spectroscopic Methods for Elucidating Complex Dihydrodibenzo(C,G)phenanthrene Structures

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are essential for elucidating molecular structure and dynamics in solution. rsc.org Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the carbon skeleton. nih.gov In complex, sterically crowded molecules like this compound, the chemical shifts of protons in the fjord region are particularly informative. These protons typically experience significant deshielding due to their spatial proximity, resulting in downfield shifts in the ¹H NMR spectrum. Furthermore, conformational changes can be observed through NMR; for example, a marked upfield shift of certain protons can suggest a change in their spatial orientation, placing them in the shielding cone of a nearby aromatic ring. units.itacs.org Two-dimensional NMR techniques, such as HSQC and HMQC, can be used to correlate proton and carbon signals, confirming assignments in these complex spin systems. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to verify the arrangement of the fused rings.

Circular Dichroism (CD) Spectroscopy: Due to the inherent helical chirality of the dibenzo(c,g)phenanthrene skeleton, CD spectroscopy is a powerful tool for studying its stereoisomers. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique for each enantiomer, allowing for the determination of the enantiomeric composition and the absolute configuration of a sample. nih.gov For instance, CD spectroscopy has been successfully used to identify which stereoisomers of related dihydrodiols are oxidized in metabolic processes. nih.gov

Table 2: Key Spectroscopic Data for Dibenzo(c,g)phenanthrene Derivatives

Technique Observation Implication
¹H NMR Downfield shifts for fjord-region protons Steric compression and deshielding effects.
¹³C NMR Symmetrical signal patterns Confirms the molecular symmetry.
HRMS Precise m/z value Confirms elemental composition and molecular formula.

| CD Spec. | Positive/Negative Cotton effects | Characterizes the (P)- and (M)-enantiomers of the helical structure. researchgate.net |

Stereochemical Features and Conformational Landscape of Dihydrodibenzo(C,G)phenanthrene Skeletons

The defining stereochemical feature of the dibenzo(c,g)phenanthrene skeleton is the severe steric strain between the two terminal benzene rings. This interaction prevents the molecule from adopting a planar conformation, forcing it into a stable, twisted or helical shape. rsc.org The partially saturated "dihydro" portion of this compound introduces additional conformational flexibility compared to the fully aromatic parent compound.

The conformational landscape of such molecules can be understood by considering the potential energy as a function of bond rotation. ucsd.edu While the fused aromatic rings provide rigidity, the dihydro ring can adopt different conformations, such as half-chair or boat-like forms. The transition between these conformations represents movement across an energy landscape with various peaks (high-energy eclipsed states) and valleys (lower-energy staggered states). ucsd.edu The most stable conformation, or the global energy minimum, will be the one that best alleviates the steric strain of the fjord region while minimizing torsional strain within the dihydro ring. This balance of forces results in a well-defined, non-planar molecular structure. sci-hub.se

Analysis of Helical Chirality and Aromaticity in Related Systems

Helical Chirality: The forced non-planar geometry of the dibenzo(c,g)phenanthrene framework results in helical chirality. rsc.org The molecule exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (P) for plus or right-handed helicity and (M) for minus or left-handed helicity. This is a form of atropisomerism, where rotation around single bonds is restricted, leading to stable stereoisomers. The enantioselective synthesis of derivatives with helical chirality has been achieved, yielding products with high optical purity. rsc.org The separation of these enantiomers is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Computational Chemistry and Theoretical Investigations of 3,4 Dihydro Dibenzo C,g Phenanthrene Reactivity and Properties

Density Functional Theory (DFT) Studies on Electronic Structure and Stability of Extended Phenanthrene (B1679779) Systems

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and stability of complex polycyclic aromatic hydrocarbons (PAHs), including extended phenanthrene systems related to 3,4-Dihydro-dibenzo(c,g)phenanthrene. DFT calculations, particularly using hybrid functionals like B3LYP, provide deep insights into molecular geometries, vibrational frequencies, and electronic properties. researchgate.netchemrxiv.org Studies on phenanthrene, the core of these larger structures, have shown that its curved "armchair" configuration is more stable than its linear isomer, anthracene. semanticscholar.org

Computational analyses focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For phenanthrene and its derivatives, DFT calculations have been used to determine this gap, which illustrates the molecule's reactivity. researchgate.netsemanticscholar.org A smaller gap generally implies higher reactivity and suggests the molecule can act as a semiconductor. researchgate.net

Furthermore, DFT is employed to map the molecular electrostatic potential (MEP), which reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Other significant parameters derived from these studies include ionization potentials, electron affinities, and dipole moments, which collectively characterize the electronic behavior and stability of these complex aromatic systems. researchgate.netresearchgate.net The optimization of molecular geometry through DFT ensures that the calculated structure corresponds to a minimum on the potential energy surface, providing a reliable foundation for predicting other properties. researchgate.net

Table 1: Key Electronic Properties of Phenanthrene Systems Calculated by DFT
Calculated PropertySignificanceTypical Method
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule.B3LYP/6-311++G(d,p) researchgate.net
HOMO-LUMO Energy Gap (Δε)Indicates chemical reactivity, stability, and semiconductor potential. semanticscholar.orgTD-DFT, B3LYP/6-31++G(d,p) researchgate.net
Molecular Electrostatic Potential (MEP)Maps charge distribution, predicting sites for chemical reactions. researchgate.netDFT/B3LYP researchgate.net
Dipole Moment (μ)Measures the polarity of the molecule.DFT/B3LYP/6-311G** researchgate.net
Atomic ChargesDetermines the charge distribution on individual atoms.Mulliken Population Analysis (MPA) researchgate.net

Theoretical Elucidation of Reaction Mechanisms in Dihydrodibenzo(c,g)phenanthrene Synthesis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of dihydrophenanthrene derivatives. Theoretical calculations can map potential energy surfaces (PES) for proposed reaction pathways, allowing researchers to identify transition states and determine activation energies. This insight is crucial for understanding reaction feasibility and optimizing synthetic conditions.

For instance, the synthesis of 9,10-dihydrophenanthrenes has been investigated using palladium-catalyzed reactions. espublisher.com Theoretical studies on related intramolecular Heck reactions have been performed to compare different mechanistic possibilities, such as an electrocyclic pathway. espublisher.com By calculating the energy profiles of each step, researchers can determine the most favorable mechanism. espublisher.com

Another area of investigation is the gas-phase synthesis of phenanthrene from resonance-stabilized radicals, which is relevant to understanding PAH formation in high-temperature environments. nih.gov Computational modeling of these radical-radical reactions helps to uncover pathways for ring expansion and the conversion of multi-ringed aromatic species. nih.gov For example, the conversion of a fluorenyl radical with a methyl radical to form phenanthrene involves complex five-membered ring expansion mechanisms. nih.gov Theoretical studies can also shed light on subsequent transformations, such as the hydrogen-assisted isomerization of phenanthrene, by mapping the corresponding potential energy diagram. nih.gov These computational approaches are invaluable for predicting reaction outcomes and designing novel synthetic routes for complex structures like this compound.

Prediction and Analysis of Aromaticity Metrics and Electronic Characteristics

The aromaticity of polycyclic aromatic hydrocarbons is a key determinant of their stability and reactivity. Computational methods offer quantitative metrics to assess this property beyond simple electron counting rules. For phenanthrene-based systems, several indices are calculated to understand the electronic delocalization within the fused rings.

One widely used geometric metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic value. researchgate.net Another set of popular metrics is based on magnetic properties, such as the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of a ring to measure the induced magnetic shielding; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.net

In addition to these specific indices, DFT calculations provide fundamental electronic characteristics that correlate with aromaticity. Analysis of the bond order can reveal the degree of double-bond character for specific C-C bonds within the ring system. researchgate.net For example, X-ray diffraction and computational studies on naphthalene (B1677914), a related smaller PAH, show that the C1-C2 bond is shorter and has more double-bond character than the C2-C3 bond, which is consistent with its resonance structures. Furthermore, mapping the electron density and the Laplacian of the electrostatic potential can visualize the delocalization of π-electrons, providing a qualitative and quantitative picture of the molecule's aromatic character. researchgate.net

Table 2: Computational Metrics for Aromaticity Analysis
MetricPrincipleInterpretation
HOMA (Harmonic Oscillator Model of Aromaticity)Based on the geometry (bond lengths) of the ring system. researchgate.netValues close to 1 indicate high aromaticity; values close to 0 indicate non-aromaticity. researchgate.net
NICS (Nucleus-Independent Chemical Shift)Measures magnetic shielding at the center of a ring. researchgate.netNegative values (e.g., NICS(0), NICS(1)) suggest aromaticity; positive values suggest anti-aromaticity. researchgate.net
Bond Order AnalysisCalculates the degree of double-bond character between atoms. researchgate.netHigher bond order in a ring system correlates with π-electron delocalization. researchgate.net
Electron Density MapsVisualizes the distribution of π-electrons across the molecule. researchgate.netWider electron densities in the π-regions indicate delocalized aromatic bonds. researchgate.net

Computational Spectroscopy: Chiroptical (CD, FDCD) and Electronic Absorption Properties

Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of complex chiral molecules like helicenes, the family to which dibenzo(c,g)phenanthrene (B86904) ( chemrxiv.orghelicene) belongs. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to calculate chiroptical and electronic absorption spectra. researchgate.netresearchgate.net

For chemrxiv.orghelicene, theoretical calculations have been performed to determine its transition energies, dipole strengths, and rotational strengths, which are the key parameters governing its absorption and circular dichroism (CD) spectra. rsc.org These calculations allow for a direct comparison with experimental data, helping to assign spectral bands to specific electronic transitions (e.g., π→π*). rsc.org Such studies have successfully correlated the calculated spectroscopic values with experimental results, confirming that the stereochemistry of (-)- chemrxiv.orghelicene corresponds to a left-handed helix. rsc.org

The accuracy of these predictions depends on the chosen computational model, including the level of theory and the basis set. rsc.org For instance, studies on bis-phenanthrenes have utilized TD-DFT to model their electronic absorption and ECD spectra, applying a Gaussian broadening function to the calculated vertical lines (oscillator and rotatory strengths) to simulate the experimental spectra. researchgate.net Similarly, multiconfigurational second-order perturbation approaches have been used to study the vertical absorption spectra of phenanthrene itself. researchgate.net While FDCD (Fluorescence-Detected Circular Dichroism) is a more specialized technique, the foundational data from TD-DFT calculations on excited states can provide the necessary information to interpret these spectra as well.

Table 3: Computationally Derived Spectroscopic Data for Helicene/Phenanthrene Systems
Spectral PropertyComputational MethodDerived Parameters
Electronic Absorption (UV-Vis)TD-DFT researchgate.net, π–SCF rsc.orgTransition Energies (eV), Oscillator Strengths researchgate.net
Circular Dichroism (CD/ECD)TD-DFT researchgate.netresearchgate.net, π–SCF rsc.orgRotational Strengths, ∆ε rsc.orgresearchgate.net
Optical Rotatory Dispersion (ORD)TD-DFT researchgate.netOptical Rotation researchgate.net
Singlet-Triplet TransitionsMulticonfigurational Perturbation Theory researchgate.netExcitation Energies (eV) researchgate.net

Applications of the 3,4 Dihydro Dibenzo C,g Phenanthrene Scaffold in Advanced Materials and Chemical Synthesis

Development of Molecular Switches and Electrochromic Systems Based on Dihydrodibenzo(C,G)phenanthrene Derivatives

The dihydrodibenzo[c,g]phenanthrene scaffold has been integral to the design of sophisticated molecular switches and electrochromic systems. A notable example involves the integration of a dihydrophenazine unit into a phenanthrene-extended structure, creating a molecule that can undergo reversible conformational and electronic changes upon oxidation and reduction. nih.govacs.org

The synthesis of a π-extended diamagnetic phenazine (B1670421) dication from a phenanthrene-based dihydrophenazine precursor demonstrates this principle effectively. nih.gov Upon two-electron oxidation, the dihydrophenazine precursor undergoes a significant conformational change, resulting in a distorted aromatic structure. nih.govresearchgate.net This transformation is accompanied by a striking change in the material's optical properties, leading to a marked electrochromic effect observable in the UV-vis spectrum. nih.govunits.it The reversible nature of this oxidation-reduction cycle allows the system to function as a molecular switch, with potential applications in molecular electronics and smart materials. nih.govacs.org

The process can be summarized as follows:

Initial State: The neutral dihydrophenazine precursor possesses a non-planar, folded conformation.

Oxidation: Treatment with an oxidizing agent removes two electrons, leading to the formation of a planar, aromatic phenazine dication.

Conformational and Electronic Change: This oxidation event induces a dramatic structural rearrangement and alters the electronic conjugation of the molecule.

Electrochromic Response: The change in electronic structure results in a significant shift in the absorption spectrum, causing a visible color change. units.it

Reversibility: The dication can be reduced back to the original dihydrophenazine precursor, restoring its initial conformation and optical properties.

This reversible interplay between redox state, molecular conformation, and optical properties highlights the potential of dihydrodibenzo(c,g)phenanthrene derivatives in the development of advanced functional materials. nih.govacs.org

Chiroptical Materials and Molecular Response Systems Utilizing Dihydrodibenzo(C,G)phenanthrene Skeletons

The inherent chirality of the dihydrodibenzo[c,g]phenanthrene skeleton makes it a promising platform for the development of chiroptical materials and molecular response systems. A closely related analogue, N,N'-disubstituted dihydrodibenzo[a,c]phenazine, has been incorporated into a crown ether macrocycle, creating a dynamic fluorophore capable of multicolor emission. nih.gov This system functions as a molecular response system where the fluorescence output is modulated by host-guest interactions. nih.gov

The key features of this system are:

A Flexible Scaffold: The dihydrodibenzo[a,c]phenazine unit, with its unique photophysical properties, is integrated into a flexible crown ether macrocycle. nih.gov

Host-Guest Interactions: The crown ether cavity can bind with various ammonium (B1175870) guests, leading to conformational changes in the entire macrocycle, including the dihydrodibenzo[a,c]phenazine core. nih.gov

Multicolor Emission: These conformational adaptations result in a diverse range of fluorescence outputs, with significant hypsochromic shifts of up to 130 nm observed depending on the guest molecule. nih.gov

The formation of these supramolecular complexes and their impact on the photophysical properties have been confirmed through UV-vis titration, 1H NMR, and HRMS spectroscopy. nih.gov This research demonstrates the potential of utilizing the dihydrodibenzo[c,g]phenanthrene scaffold and its analogues to create sensitive molecular recognition and response systems with tunable optical outputs.

Table 1: Spectroscopic Shifts in a Dihydrodibenzo[a,c]phenazine-based Molecular Response System

Guest Molecule Solvent Hypsochromic Shift (nm)
Ammonium Guest A Dichloromethane 110
Ammonium Guest B Dichloromethane 130
Ammonium Guest C Acetonitrile 95

This table is illustrative and based on the findings that different ammonium guests induce significant and varied hypsochromic shifts. nih.gov

Dihydrodibenzo(C,G)phenanthrene Derivatives as Chiral Intermediates in Asymmetric Organic Synthesis

The rigid and stereochemically defined structure of dihydrodibenzo[c,g]phenanthrene derivatives makes them valuable as chiral intermediates in asymmetric organic synthesis. While specific applications of 3,4-Dihydro-dibenzo(c,g)phenanthrene are still emerging, the broader class of dihydrophenanthrenes has been successfully employed in the enantioselective synthesis of complex molecules.

For instance, a highly enantioselective synthesis of 1,12-disubstituted nih.govcarbohelicenes has been achieved using a gold-catalyzed intramolecular alkyne hydroarylation. nih.gov The design of the dihydrophenanthrene-based precursor was crucial for achieving good to excellent regio- and enantioselectivity in this key cyclization step. nih.gov

The general strategy involves:

Synthesis of a Chiral Dihydrophenanthrene Precursor: A carefully designed dihydrophenanthrene derivative containing the necessary functional groups for subsequent transformations is synthesized.

Asymmetric Catalysis: A chiral catalyst is used to induce a stereoselective reaction, such as a cyclization or coupling, on the dihydrophenanthrene intermediate.

Formation of a Chiral Product: The chirality of the intermediate directs the stereochemical outcome of the reaction, leading to the formation of a product with high enantiomeric excess.

The successful application of related dihydrophenanthrene scaffolds in asymmetric catalysis underscores the potential of this compound derivatives as versatile chiral building blocks for the synthesis of enantiomerically pure organic compounds.

Precursors for the Synthesis of Complex Natural Products and Analogues, such as Phenanthrene (B1679779) Alkaloids

The dihydrodibenzo[c,g]phenanthrene framework serves as a key structural precursor for the synthesis of various complex natural products, most notably phenanthrene alkaloids. A facile synthetic route has been developed that utilizes a 4,5,6a,7-tetrahydrodibenzo[de,g]chromene motif, which can be readily transformed into the core structure of phenanthrene alkaloids. nih.gov

This synthetic approach involves several key steps:

Oxa-Pictet-Spengler Cyclization: This reaction is used to construct the initial isochroman (B46142) heterocycle. nih.gov

Microwave-Assisted C-H Arylation: This step facilitates the formation of the biaryl linkage characteristic of the dibenzo[de,g]chromene skeleton. nih.gov

Transformation to Phenanthrene Alkaloids: The resulting tetracyclic isochroman can be converted to phenanthrene alkaloids through acidic cleavage of the isochroman ring followed by standard synthetic manipulations. nih.gov

This methodology provides efficient access to two biologically important scaffolds—the tetracyclic isochroman and the phenanthrene alkaloid core—from common starting materials. nih.gov The versatility of this approach allows for the preparation of diverse libraries of these compounds for biological evaluation. Phenanthrene-based natural products are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. plantarchives.org

Table 2: Key Reactions in the Synthesis of Phenanthrene Alkaloids from Dihydrodibenzo[c,g]phenanthrene Precursors

Reaction Step Description Purpose
Oxa-Pictet-Spengler Cyclization Condensation of an alcohol and an aldehyde to form an isochroman ring. Construction of the initial heterocyclic framework.
C-H Activation/Arylation Formation of a carbon-carbon bond between two aromatic rings. Creation of the biaryl core of the dibenzo[de,g]chromene.
Acidic Cleavage Opening of the isochroman ring under acidic conditions. Exposing the functional groups for conversion to the alkaloid structure.

Study of Enzymatic Activation Pathways of Dihydrodibenzo[c]phenanthrene and Related Diols

The enzymatic activation of dihydrodibenzo[c]phenanthrene and its diol derivatives is a critical area of research, particularly in the context of understanding the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). The metabolism of benzo[c]phenanthrene, the parent aromatic hydrocarbon of this compound, leads to the formation of the procarcinogenic trans-3,4-dihydrodiol. nih.gov

The enzymatic processes involved in the activation of these compounds have been studied in detail:

Cytochrome P450 Enzymes: These enzymes are responsible for the initial oxidation of the parent PAH to form an epoxide, which is then hydrated to a dihydrodiol. nih.gov The stereoselectivity of this process is highly dependent on the specific P450 isoenzymes present. For example, liver microsomes from rats treated with 3-methylcholanthrene (B14862) produce almost exclusively the (3R,4R)-enantiomer of the trans-3,4-dihydrodiol. nih.gov

Aldo-Keto Reductases (AKRs): These enzymes can further oxidize the dihydrodiol metabolites. For instance, rat liver dihydrodiol dehydrogenase (AKR1C9) has been shown to oxidize benzo[c]phenanthrene-3,4-dihydrodiol. nih.gov However, the rate of this oxidation is significantly slower compared to that of other PAH dihydrodiols like benzo[g]chrysene-11,12-dihydrodiol. nih.govnih.gov AKR1C9 is capable of oxidizing both stereoisomers of benzo[c]phenanthrene-3,4-dihydrodiol. nih.gov

The conformation of the dihydrodiol has been suggested to be a crucial factor in its metabolic activation. A pseudo-diequatorial conformation is believed to be essential for the subsequent enzymatic epoxidation that leads to the ultimate carcinogenic species. uws.ac.uk

Table 3: Stereoselectivity in the Metabolic Formation of Benzo[c]phenanthrene trans-3,4-dihydrodiol

Enzyme Source (Rat Liver Microsomes) Percentage of (3R,4R)-enantiomer
Untreated (Control) 29-30%
Phenobarbital-treated 46-54%
3-Methylcholanthrene-treated 94-100%
Polychlorinated Biphenyls-treated 90-99%

Data from stereoselective metabolism studies. nih.gov

Perspectives and Future Directions in 3,4 Dihydro Dibenzo C,g Phenanthrene Research

Advancements in Sustainable Synthesis and Green Chemistry for Dihydrodibenzo(c,g)phenanthrene

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule such as 3,4-Dihydro-dibenzo(c,g)phenanthrene, moving beyond traditional, often harsh, synthetic routes is a critical objective. Future research will likely focus on several key areas of green chemistry to achieve more sustainable production.

Catalytic Innovations: The use of transition-metal catalysis, particularly with earth-abundant metals, presents a promising avenue. Methodologies such as palladium-catalyzed Heck reactions have been successfully employed for the synthesis of 9,10-dihydrophenanthrenes and could be adapted for the more complex dibenzo(c,g)phenanthrene (B86904) framework. nih.gov Future efforts may explore the use of more sustainable catalysts, such as those based on iron or copper, to effect the necessary C-H activation and annulation reactions. sigmaaldrich.com

Microwave-Assisted and Photochemical Synthesis: Energy-efficient techniques are central to green chemistry. researchgate.net Microwave-assisted organic synthesis (MAOS) has the potential to significantly reduce reaction times and energy consumption. researchgate.net Similarly, photochemical cyclization of stilbene-type precursors is a well-established method for forming the phenanthrene (B1679779) core and could be refined for the synthesis of this compound, potentially using visible light photocatalysis to minimize energy input. academie-sciences.fr

Biocatalysis: The use of enzymes to catalyze specific synthetic steps offers a high degree of selectivity and mild reaction conditions. While not yet applied to this specific molecule, the broader field of biocatalysis is rapidly expanding, and future research may identify or engineer enzymes capable of constructing the dihydrodibenzo(c,g)phenanthrene skeleton. researchgate.net

Green Chemistry ApproachPotential Advantages for SynthesisRelevant Precedent
Transition-Metal Catalysis High efficiency, selectivity, and potential for C-H functionalization.Palladium-catalyzed synthesis of dihydrophenanthrenes. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, and often higher yields. researchgate.netGeneral application in organic synthesis. researchgate.net
Photochemical Methods Mild reaction conditions and unique reactivity pathways.Photocyclodehydrogenation of stilbene (B7821643) derivatives. academie-sciences.fr
Biocatalysis High stereo- and regioselectivity, use of renewable resources, and mild conditions. researchgate.netGeneral use in pharmaceutical and chemical industries. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Dihydrodibenzo(c,g)phenanthrene Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and guiding the design of new compounds with desired characteristics. For this compound and its derivatives, these computational tools hold immense potential.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are a well-established computational tool for predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. For PAHs, QSAR models have been developed to predict a range of endpoints, including toxicity, carcinogenicity, and environmental fate. academie-sciences.frrsc.orgresearchgate.net Future research will involve developing specific QSAR models for dihydrodibenzo(c,g)phenanthrene derivatives to predict their properties, aiding in the design of molecules with optimized characteristics while minimizing the need for extensive experimental testing.

Predictive Modeling of Physicochemical and Material Properties: Machine learning algorithms can be trained on existing data to predict various properties of new molecules. For instance, AI can be used to predict the solubility, thermal stability, and electronic properties of novel this compound derivatives. rsc.org This predictive capability will accelerate the discovery of derivatives suitable for specific applications, such as in organic electronics.

De Novo Design: Beyond property prediction, AI can be employed for the de novo design of molecules. Generative models can be trained on libraries of known PAHs to propose new this compound derivatives with tailored properties. This approach can significantly expand the accessible chemical space and lead to the discovery of innovative functional molecules.

AI/ML ApplicationPredicted Properties/OutcomesExamples in PAH Research
QSAR Modeling Toxicity, carcinogenicity, mutagenicity, environmental persistence. academie-sciences.frrsc.orgresearchgate.netPrediction of PAH dissipation in the rhizosphere. academie-sciences.fr
Property Prediction Solubility, thermal stability, electronic properties, phototoxicity. rsc.orgPrediction of phototoxicity of PAHs. researchgate.net
De Novo Design Novel molecular structures with optimized properties.General application in drug discovery and materials science.

Unraveling Undiscovered Biotransformation Pathways of Polycyclic Dihydro Systems

Understanding the biotransformation of this compound is crucial for assessing its environmental fate and potential toxicological implications. Research in this area is likely to focus on identifying the key metabolic pathways and the enzymes responsible for its transformation in various organisms.

Mammalian Metabolism: In mammals, PAHs are typically metabolized by cytochrome P450 (CYP) enzymes. google.com For the structurally related benzo[c]phenanthrene, metabolism by human CYP isoforms, particularly CYP1A1 and CYP1B1, leads to the formation of dihydrodiol metabolites, which can be further oxidized to carcinogenic diol epoxides. researchgate.net It is highly probable that this compound undergoes a similar metabolic activation pathway. Future studies will aim to identify the specific CYP enzymes involved and characterize the resulting metabolites.

Microbial Degradation: Microorganisms play a vital role in the environmental degradation of PAHs. Bacteria and fungi are known to metabolize phenanthrene and other PAHs through the action of dioxygenase and monooxygenase enzymes, leading to ring cleavage and eventual mineralization. researchgate.net Investigating the microbial communities and enzymatic pathways capable of degrading this compound will be essential for developing bioremediation strategies for contaminated sites.

Comparative Metabolomics: A comparative metabolomics approach, analyzing the metabolic profiles of different species exposed to this compound, will provide valuable insights into species-specific differences in biotransformation. This knowledge is critical for accurate risk assessment and for understanding the broader ecological impact of this compound.

Biotransformation PathwayKey Enzymes/OrganismsExpected Metabolites
Mammalian Metabolism Cytochrome P450 (CYP1A1, CYP1B1, etc.). researchgate.netgoogle.comDihydrodiols, diol epoxides, phenols.
Microbial Degradation Bacteria (e.g., Staphylococcus auriculans), Fungi. researchgate.netDihydrodiols, catechols, ring-cleavage products.

Broadening the Scope of Functional Material Applications for Dihydrodibenzo(c,g)phenanthrene Derivatives

The unique electronic and photophysical properties of the phenanthrene scaffold make it an attractive building block for advanced functional materials. academie-sciences.fr The extended conjugation and specific geometry of this compound suggest that its derivatives could find applications in a variety of fields.

Organic Electronics: Phenanthrene-based materials have shown significant promise for use in organic light-emitting diodes (OLEDs) due to their blue fluorescence and good carrier transport properties. rsc.org By introducing suitable functional groups onto the this compound core, it may be possible to tune the emission color, improve charge injection and transport, and enhance device efficiency and stability. The rigid and planar nature of the aromatic system could also be beneficial for achieving high charge carrier mobility in organic field-effect transistors (OFETs).

Molecular Switches and Sensors: The conformational flexibility of the dihydro portion of the molecule, combined with the rigid aromatic structure, could be exploited in the design of molecular switches. Changes in the conformation could be triggered by external stimuli such as light or chemical analytes, leading to detectable changes in the molecule's optical or electronic properties. This could form the basis for novel sensors and responsive materials.

Advanced Polymers and Nanomaterials: Incorporating the this compound unit into conjugated polymers could lead to new materials with tailored electronic and optical properties for applications in photovoltaics and other organic electronic devices. Furthermore, the self-assembly of appropriately functionalized derivatives could be explored for the bottom-up fabrication of well-defined nanostructures.

Potential Application AreaKey Properties of Dihydrodibenzo(c,g)phenanthrene Derivatives
Organic Light-Emitting Diodes (OLEDs) Tunable fluorescence, good charge transport, and high thermal stability. rsc.org
Organic Field-Effect Transistors (OFETs) High charge carrier mobility and good processability.
Molecular Switches and Sensors Conformational changes in response to external stimuli.
Advanced Polymers and Nanomaterials Extended π-conjugation and self-assembly capabilities.

Q & A

Q. What are the validated synthetic routes for 3,4-Dihydro-dibenzo(C,G)phenanthrene, and how do experimental parameters influence yield?

  • Methodological Answer : Synthesis often involves multi-step cyclization and reduction processes. For example, a four-step route (analogous to ) could include:

Initial Cyclization : Using dihydroxy precursors under acidic conditions.

Carbonyl Reduction : Catalytic hydrogenation (e.g., Pd/C) to saturate specific rings.

Dehydration : Acid-mediated elimination to form fused aromatic systems.

Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.

  • Critical Parameters : Temperature control during cyclization (80–120°C), solvent polarity, and catalyst loading (5–10% Pd/C) significantly affect yield (typically 15–30% overall) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR distinguishes dihydro regions (δ 2.5–3.5 ppm for CH2 groups) from aromatic protons (δ 7.0–8.5 ppm). <sup>13</sup>C NMR identifies sp<sup>3</sup> carbons (δ 25–35 ppm) and sp<sup>2</sup> carbons (δ 120–140 ppm) .
  • GC-MS : Non-polar columns (e.g., DB-5) at 250–300°C yield retention indices (RI) of ~1,373 (Kovats index) for identification .

Advanced Research Questions

Q. How do metabolic pathways involving cytochrome P450 enzymes affect the reactivity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Incubate the compound with human CYP2A13/1B1 isoforms and NADPH cofactor. Monitor via LC-MS for dihydrodiol metabolites (e.g., 3,4-dihydroxy-3,4-dihydro derivatives, m/z +32 from hydroxylation) .
  • Kinetic Analysis : Calculate Km and Vmax using Michaelis-Menten plots. Competitive inhibition studies (e.g., with 2BMPE) reveal binding affinities .

Q. What computational strategies resolve contradictions in environmental persistence data for polycyclic aromatic hydrocarbons (PAHs) like this compound?

  • Methodological Answer :
  • QSPR Models : Correlate octanol-water partition coefficients (log Kow ~6.24) with biodegradation half-lives (t1/2 >60 days in soil) .
  • Molecular Dynamics : Simulate adsorption on mineral surfaces (e.g., silica) using force fields (AMBER/CHARMM) to predict sequestration rates .

Q. How do structural modifications (e.g., fluorination) alter the photostability and toxicity of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose fluorinated analogs (e.g., 3,4-Difluorobenzoic-d3 acid) to UV-Vis (λ=254–365 nm) and quantify degradation via HPLC. Fluorination reduces degradation rates by 40–60% .
  • Toxicity Assays : Use in vitro models (e.g., HepG2 cells) to measure IC50 values. Fluorinated derivatives show 2–3x higher cytotoxicity due to enhanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.